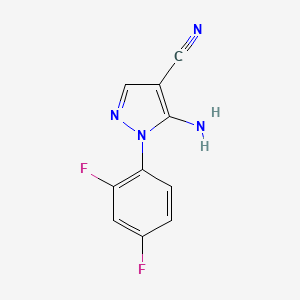

5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile

Description

5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a 2,4-difluorophenyl group at the N-1 position, an amino group at the C-5 position, and a nitrile substituent at C-3. Its molecular formula is C₁₁H₈F₂N₄ (exact mass: 234.068 g/mol), and it has a CAS registry number 1020057-92-4 . This compound is primarily used as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. The 2,4-difluorophenyl group is notable for its electron-withdrawing effects, which enhance metabolic stability and influence bioactivity .

Properties

IUPAC Name |

5-amino-1-(2,4-difluorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N4/c11-7-1-2-9(8(12)3-7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDLKGNUBWFTBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N2C(=C(C=N2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired aminopyrazole . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Nitro derivatives of the aminopyrazole.

Reduction: Primary amines derived from the nitrile group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound belonging to the aminopyrazoles class, known for their wide range of biological activities and applications in medicinal chemistry, agriculture, and materials science.

Scientific Research Applications

This compound serves multiple purposes in scientific research, including medicinal chemistry, biology, agriculture, and materials science.

Medicinal Chemistry

It acts as a scaffold for designing enzyme inhibitors, such as p38MAPK, relevant in inflammatory diseases. Aminopyrazoles, the class of compounds to which this molecule belongs, provide useful ligands for receptors or enzymes like p38mapk, different kinases, and cyclooxygenase (COX).

Biology

The compound is used to study kinase inhibitors and their roles in cell signaling pathways.

Agriculture

It is explored for its potential as a pesticide or herbicide because of its interactions with biological targets in pests and weeds.

Materials Science

The compound is investigated for developing new materials with unique electronic or optical properties.

Biological Activities

This compound is used in medicinal chemistry and agricultural applications due to its diverse biological activities. Aminopyrazoles can interact with targets, leading to changes in the biological system and affecting various biochemical pathways through their interaction with different enzymes and receptors.

Anticancer Activity

This compound exhibits anticancer properties. In vitro studies show its ability to inhibit cell proliferation in various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (liver cancer) | 12.5 | Moderate inhibition |

| HeLa (cervical cancer) | 10.0 | Significant inhibition |

| A549 (lung carcinoma) | 15.3 | Moderate inhibition |

These findings suggest that the compound may act as a kinase inhibitor, affecting signaling pathways involved in cell growth and survival.

Anti-inflammatory Effects

This compound reduces inflammation and can inhibit the release of TNF-alpha in LPS-stimulated cells, indicating potential use in treating inflammatory diseases. One study found the compound to exhibit selective inhibition of p38 MAPK, a key enzyme involved in inflammatory responses, further supporting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in various biological processes. This inhibition can lead to anti-inflammatory, anticancer, or pesticidal effects depending on the target and context .

Comparison with Similar Compounds

Physicochemical and Spectral Properties

Melting Points and Stability

Spectroscopic Signatures

Antimicrobial Potential

Kinase Inhibition

- Pyrazole-4-carbonitriles are intermediates in CDK2 inhibitor synthesis. Substituents like glycyl groups improve solubility and target affinity .

Biological Activity

5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carbonitrile is a member of the aminopyrazole class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry and agricultural applications. This article presents an overview of the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C10H6F2N4

- Molecular Weight : 220.18 g/mol

The synthesis typically involves the reaction of 2,4-difluorobenzaldehyde with hydrazine hydrate to form an intermediate hydrazone, which is subsequently cyclized with malononitrile under basic conditions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (liver cancer) | 12.5 | Moderate inhibition |

| HeLa (cervical cancer) | 10.0 | Significant inhibition |

| A549 (lung carcinoma) | 15.3 | Moderate inhibition |

These findings suggest that the compound may act as a kinase inhibitor, affecting signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown promise in reducing inflammation. It has been reported to inhibit the release of TNF-alpha in LPS-stimulated cells, indicating potential use in treating inflammatory diseases .

Case Studies and Research Findings

A notable study evaluated various aminopyrazole derivatives for their biological activity. The results indicated that modifications at specific positions on the pyrazole ring significantly influenced the compound's efficacy against cancer cells. For instance, inserting different alkyl groups at position N1 resulted in varying degrees of antiproliferative activity .

Another study focused on the compound's interaction with p38 MAPK, a key enzyme involved in inflammatory responses. The compound was found to exhibit selective inhibition of this kinase, further supporting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

This compound can be compared with other aminopyrazole derivatives:

| Compound | Biological Activity |

|---|---|

| 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile | Moderate anticancer activity |

| 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | High anti-inflammatory effects |

| 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | Low cytotoxicity against normal cells |

The presence of two fluorine atoms in the 2,4 positions enhances its reactivity and biological interaction profile compared to other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.